molecular formula C9H7ClO3 B047956 Methyl 4-(chlorocarbonyl)benzoate CAS No. 7377-26-6

Methyl 4-(chlorocarbonyl)benzoate

Cat. No.: B047956
CAS No.: 7377-26-6
M. Wt: 198.6 g/mol
InChI Key: CVXXHXPNTZBZEL-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 4-(chlorocarbonyl)benzoate can be synthesized through the reaction of 4-chlorocarbonylbenzoic acid with methanol in the presence of a catalyst. The reaction typically involves refluxing the mixture to facilitate the esterification process . Another method involves the use of dimethyl terephthalate and toluene under specific conditions to achieve the desired product .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale esterification processes using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial production .

Properties

IUPAC Name

methyl 4-carbonochloridoylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClO3/c1-13-9(12)7-4-2-6(3-5-7)8(10)11/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVXXHXPNTZBZEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90224137
Record name Methyl 4-(chlorocarbonyl)benzoate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7377-26-6
Record name Methyl 4-(chlorocarbonyl)benzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7377-26-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 4-(chlorocarbonyl)benzoate
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl 4-(chlorocarbonyl)benzoate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 4-(chlorocarbonyl)benzoate
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Synthesis routes and methods I

Procedure details

A suspension of 5 g of the acid, prepared in section (a) above, in 50 cm3 of thionyl chloride is heated for 3 hours at 40° C. At the end of the reaction, the reaction medium is homogenized and the solution is concentrated under reduced pressure. The expected acid chloride crystallizes in the form of pink flakes. The yield is quantitative. This solid is employed directly for the condensation reaction.
[Compound]
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acid
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5 g
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Synthesis routes and methods II

Procedure details

Monomethyl terephthalate (10.2 g, 0.057 mol) and thionylchloride (50 ml) were mixed in a 100 ml three-necked flask and stirred under gentle reflux overnight. The cooling water was shut off and excess thionylchloride swept away in a stream of nitrogen. By raising the temperature, the product then was distilled and collected as white crystals of high purity.
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50 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of Methyl 4-chlorocarbonylbenzoate in the synthesis of Tamibarotene and Bexarotene?

A: Methyl 4-chlorocarbonylbenzoate acts as a key building block in the synthesis of both Tamibarotene [] and Bexarotene []. It introduces the characteristic aromatic ring and ester group present in the final retinoid structures. This is achieved through a Friedel-Crafts acylation reaction with a suitable naphthalene derivative, forming an intermediate that can be further modified to yield the target retinoid.

Q2: Can you elaborate on the specific reactions involving Methyl 4-chlorocarbonylbenzoate in these syntheses?

A2:

  • In the synthesis of Tamibarotene []: Methyl 4-chlorocarbonylbenzoate reacts with 1,2,3,4-tetrahydro-6-amino-1,1,4,4-tetramethylnaphthalene in a Friedel-Crafts acylation, forming an amide intermediate. Subsequent hydrolysis of this amide yields Tamibarotene.
  • In the synthesis of Bexarotene []: Methyl 4-chlorocarbonylbenzoate undergoes Friedel-Crafts acylation with 5,6,7,8-tetrahydro-3,5,5,8,8-pentamethyl-2-naphthalenol. The resulting product, methyl 4-[(5,6,7,8-tetrahydro-3,5,5,8,8-pentamethyl-2-naphthyl)carbonyl]benzoate, is then subjected to a Wittig reaction and hydrolysis to finally yield Bexarotene.

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